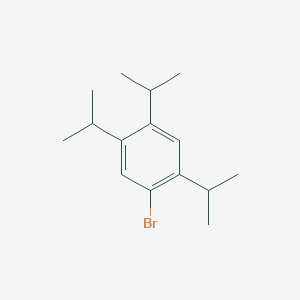

1-Bromo-2,4,5-triisopropylbenzene

Descripción general

Descripción

1-Bromo-2,4,5-triisopropylbenzene is an organic compound with the molecular formula C15H23Br. It is a derivative of benzene, where three hydrogen atoms are replaced by isopropyl groups and one hydrogen atom is replaced by a bromine atom. This compound is known for its applications in organic synthesis and serves as a building block in the preparation of various chemical products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4,5-triisopropylbenzene can be synthesized through the bromination of 2,4,5-triisopropylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-2,4,5-triisopropylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Substitution: Formation of 2,4,5-triisopropylphenol, 2,4,5-triisopropylbenzonitrile, or 2,4,5-triisopropylaniline.

Oxidation: Formation of 2,4,5-triisopropylbenzyl alcohol or 2,4,5-triisopropylbenzaldehyde.

Reduction: Formation of 2,4,5-triisopropylbenzene.

Aplicaciones Científicas De Investigación

Synthesis and Reaction Mechanisms

The synthesis of 1-Bromo-2,4,5-triisopropylbenzene typically involves the bromination of 2,4,5-triisopropylbenzene using bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum bromide (AlBr3). This reaction allows for selective bromination at the desired position on the aromatic ring.

Synthesis of Specialty Chemicals

This compound serves as a key intermediate in the production of various specialty chemicals. It enhances the efficiency of chemical synthesis processes by acting as a versatile building block for more complex molecules.

Pharmaceutical Development

In pharmaceutical chemistry, this compound is utilized in the synthesis of complex organic molecules with potential therapeutic properties. It plays a crucial role in developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly in drug discovery and design.

Polymer Chemistry

The compound is involved in polymerization reactions, contributing to the creation of advanced materials with tailored properties for applications in coatings and adhesives. Its unique steric properties make it suitable for producing high-performance polymers.

Organic Chemistry Research

As a valuable reagent in organic chemistry laboratories, this compound facilitates various reactions essential for academic and industrial research. It is commonly used in cross-coupling reactions such as Suzuki and Heck reactions.

Flavor and Fragrance Industry

This chemical is explored for its potential applications in the flavor and fragrance industry. Its unique aromatic profile allows it to be used in creating distinctive scents and flavors.

Data Table: Applications Summary

| Application Area | Specific Uses | Key Reactions Involved |

|---|---|---|

| Specialty Chemicals | Intermediate in chemical synthesis | Nucleophilic substitution |

| Pharmaceutical Development | Synthesis of APIs | Cross-coupling reactions |

| Polymer Chemistry | Production of coatings and adhesives | Polymerization reactions |

| Organic Chemistry Research | Reagent for various organic reactions | Suzuki coupling, Heck reaction |

| Flavor & Fragrance | Creation of aromatic compounds | Functional group transformations |

Case Studies

Case Study 1: Pharmaceutical Applications

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against specific cancer cell lines. The compound was utilized as a precursor to synthesize novel anticancer agents through palladium-catalyzed cross-coupling reactions.

Case Study 2: Polymer Development

Research conducted at a leading university explored the use of this compound in developing high-performance polymers for electronic applications. The study highlighted how the compound's steric properties influenced polymerization kinetics and led to materials with enhanced thermal stability.

Mecanismo De Acción

The mechanism by which 1-Bromo-2,4,5-triisopropylbenzene exerts its effects involves the interaction of the bromine atom with nucleophiles or electrophiles in various chemical reactions. The isopropyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparación Con Compuestos Similares

- 1-Bromo-2,4,6-triisopropylbenzene

- 1-Bromo-2,6-diisopropylbenzene

- 1-Bromo-3,5-di-tert-butylbenzene

- 2-Bromomesitylene

Comparison: 1-Bromo-2,4,5-triisopropylbenzene is unique due to the specific positioning of the isopropyl groups, which affects its reactivity and steric properties. Compared to 1-Bromo-2,4,6-triisopropylbenzene, the 2,4,5-isomer may exhibit different reactivity patterns in substitution and oxidation reactions due to the electronic and steric effects of the substituents .

Actividad Biológica

1-Bromo-2,4,5-triisopropylbenzene, also known as 2-bromo-1,3,5-triisopropylbenzene, is a brominated aromatic compound that has garnered interest for its potential applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C15H23Br

- Molecular Weight : 283.25 g/mol

- CAS Number : 21524-34-5

- InChI Key : FUMMYHVKFAHQST-UHFFFAOYSA-N

Synthesis

This compound can be synthesized through several methods:

- Bromination of Triisopropylbenzene : The compound is typically produced by brominating triisopropylbenzene using bromine in a non-polar solvent.

- Palladium-Catalyzed Reactions : It can also be synthesized via palladium-catalyzed coupling reactions, which allow for the formation of complex aryl structures .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

- A study showed that compounds with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antibacterial agents .

Neuroprotective Effects

Research has explored the neuroprotective properties of derivatives of this compound. In particular:

- Compounds featuring triisopropyl groups have been shown to modulate calcium ion homeostasis in neuronal cells, potentially offering protection against neurodegenerative conditions . For example, in vitro tests demonstrated that certain derivatives could reduce cytotoxicity in SH-SY5Y neuroblastoma cells by mitigating calcium overload during depolarization events .

Study on Neuroprotective Activity

A detailed investigation into the neuroprotective effects of triisopropyl derivatives revealed that:

- Compounds were tested at concentrations ranging from 1 to 30 µM.

- At 10 µM concentration, many compounds significantly reduced calcium influx in neuronal cells by approximately 50%, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity:

- The compound was tested against various strains of bacteria and fungi. Results indicated a notable inhibition zone around samples containing this compound, particularly against gram-positive bacteria .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

1-bromo-2,4,5-tri(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23Br/c1-9(2)12-7-14(11(5)6)15(16)8-13(12)10(3)4/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJFHOJQLRVTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1C(C)C)Br)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.